molecular formula C20H23NO2 B2484411 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide CAS No. 1421494-89-4

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2484411
CAS No.: 1421494-89-4
M. Wt: 309.409
InChI Key: ZNJWHXHZFCMZDU-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene ring system that is partially hydrogenated, combined with a phenylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Ring: The starting material, naphthalene, undergoes partial hydrogenation to form 1,2,3,4-tetrahydronaphthalene.

    Hydroxylation: The tetrahydronaphthalene is then hydroxylated at the 2-position to introduce the hydroxyl group.

    Acylation: The hydroxylated tetrahydronaphthalene is reacted with 2-(3-methylphenyl)acetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A simpler compound with a similar ring structure but lacking the hydroxyl and amide groups.

    2-(3-Methylphenyl)acetamide: Contains the phenylacetamide moiety but lacks the tetrahydronaphthalene ring.

Uniqueness

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide is unique due to its combination of a partially hydrogenated naphthalene ring with a phenylacetamide group

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-5-4-6-16(11-15)12-19(22)21-14-20(23)10-9-17-7-2-3-8-18(17)13-20/h2-8,11,23H,9-10,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJWHXHZFCMZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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